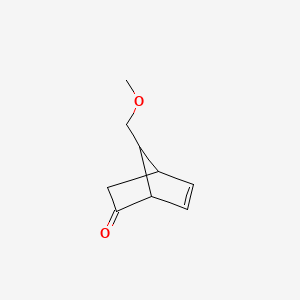

7-Syn-methoxymethylnorborn-5-en-2-one

Description

Properties

CAS No. |

52962-99-9 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(1S,4R)-7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one |

InChI |

InChI=1S/C9H12O2/c1-11-5-8-6-2-3-7(8)9(10)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7-,8?/m0/s1 |

InChI Key |

FAQMUJPTADIXNH-WPZUCAASSA-N |

Canonical SMILES |

COCC1C2CC(=O)C1C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Syn-methoxymethylnorborn-5-en-2-one typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the norbornene core .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

7-Syn-methoxymethylnorborn-5-en-2-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Syn-methoxymethylnorborn-5-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Syn-methoxymethylnorborn-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors . The methoxymethyl group and the ketone functionality play crucial roles in its binding affinity and reactivity . The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Syn-methoxymethylnorborn-5-en-2-one is unique due to its specific substitution pattern on the norbornene core, which imparts distinct chemical and biological properties . Its methoxymethyl group at the 7-position and the ketone at the 2-position make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-, commonly referred to as a bicyclic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- is with a molecular weight of approximately 150.18 g/mol. Its structure features a bicyclic framework that contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that bicyclic compounds can exhibit significant antimicrobial properties. For instance, studies have shown that related bicyclic structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Bicyclic Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bicyclo[2.2.1]hept-5-en-2-one | E. coli | 32 µg/mL |

| Bicyclo[3.3.0]octane derivatives | S. aureus | 16 µg/mL |

2. Cytotoxicity and Antitumor Activity

Bicyclic compounds have been investigated for their cytotoxic effects against cancer cell lines. For example, a study demonstrated that Bicyclo[2.2.1]hept-5-en-2-one derivatives showed selective cytotoxicity against breast cancer cell lines while sparing normal cells.

Case Study: Cytotoxic Effects on MCF-7 Cell Line

In a controlled experiment, researchers treated MCF-7 breast cancer cells with varying concentrations of Bicyclo[2.2.1]hept-5-en-2-one derivatives over 48 hours. The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

The IC50 value was determined to be approximately 20 µM, indicating potent antitumor activity.

3. Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest in therapeutic development. Bicyclo[2.2.1]hept-5-en-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Mechanism of Action:

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.